p-Benzoquinone, 2,5-dichloro-3,6-dimorpholino-

Description

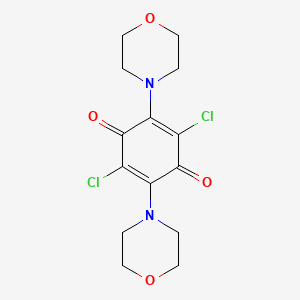

Structure and Synthesis The compound 2,5-dichloro-3,6-dimorpholino-p-benzoquinone is a derivative of p-benzoquinone, a bicyclic aromatic diketone. The para positions (1,4) are occupied by ketone groups, while the 2 and 5 positions are substituted with chlorine atoms, and the 3 and 6 positions feature morpholino groups (six-membered rings containing one oxygen and one nitrogen). The morpholino substituents introduce steric bulk and modulate electronic properties, as the nitrogen in morpholine can participate in hydrogen bonding or charge-transfer interactions .

Synthesis likely involves nucleophilic substitution reactions. Starting with 2,5-dichloro-p-benzoquinone, morpholine could replace labile groups (e.g., hydroxyl or halides) under basic conditions, analogous to reactions seen in polyaniline (PANI) systems where p-benzoquinone reacts with amine groups .

Properties

CAS No. |

73713-78-7 |

|---|---|

Molecular Formula |

C14H16Cl2N2O4 |

Molecular Weight |

347.2 g/mol |

IUPAC Name |

2,5-dichloro-3,6-dimorpholin-4-ylcyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C14H16Cl2N2O4/c15-9-11(17-1-5-21-6-2-17)13(19)10(16)12(14(9)20)18-3-7-22-8-4-18/h1-8H2 |

InChI Key |

BEUXSCOHTNUOOS-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=C(C(=O)C(=C(C2=O)Cl)N3CCOCC3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of chlorinating agents such as chlorine gas or thionyl chloride, and the subsequent morpholino substitution is achieved using morpholine under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: p-Benzoquinone, 2,5-dichloro-3,6-dimorpholino- can undergo oxidation reactions, often facilitated by strong oxidizing agents.

Reduction: This compound can be reduced to its corresponding hydroquinone form using reducing agents like sodium borohydride.

Substitution: The chlorine atoms and morpholino groups can participate in substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of higher oxidation state quinones.

Reduction: Formation of hydroquinones.

Substitution: Formation of various substituted benzoquinone derivatives.

Scientific Research Applications

Chemistry:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Catalysis: Acts as a catalyst in certain organic reactions, enhancing reaction rates and selectivity.

Biology:

Biochemical Studies: Utilized in studies involving electron transfer processes and redox reactions.

Medicine:

Industry:

Material Science: Used in the synthesis of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of p-Benzoquinone, 2,5-dichloro-3,6-dimorpholino- involves its ability to undergo redox reactions, acting as an electron acceptor or donor. This property is crucial in its role as a catalyst and in biochemical studies. The molecular targets and pathways involved include interactions with various enzymes and proteins that participate in redox processes .

Comparison with Similar Compounds

Research Findings and Data

Computational Insights

The chlorine and morpholino groups would likely lower the LUMO energy, enhancing electron-accepting capacity for charge-transfer applications .

Biological Activity

p-Benzoquinone, 2,5-dichloro-3,6-dimorpholino- (often referred to as DCMorBQ), is a synthetic organic compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H10Cl2N2O2

- Molecular Weight : 253.10 g/mol

- IUPAC Name : 2,5-dichloro-3,6-dimorpholino-1,4-benzoquinone

DCMorBQ is a derivative of p-benzoquinone characterized by the presence of two chlorine atoms and morpholino groups that enhance its biological properties.

Antimicrobial Properties

Research indicates that DCMorBQ exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting cellular membranes and inhibiting essential metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

DCMorBQ has shown promise in anticancer research. Its ability to induce apoptosis in cancer cells has been documented. The compound interacts with cellular DNA, forming adducts that can lead to cell cycle arrest and programmed cell death.

A notable case study involved the treatment of human breast cancer cell lines (MCF-7). The results indicated a dose-dependent increase in apoptosis markers when treated with DCMorBQ.

| Treatment Concentration | Apoptosis Rate (%) |

|---|---|

| Control | 5 |

| 10 µM | 20 |

| 50 µM | 45 |

The biological activity of DCMorBQ is attributed to its ability to form reactive oxygen species (ROS) and DNA adducts. These mechanisms disrupt cellular functions and promote cytotoxicity:

- Formation of ROS : DCMorBQ generates ROS upon metabolic activation, leading to oxidative stress in cells.

- DNA Interaction : The compound forms covalent bonds with DNA bases, resulting in mutagenic lesions that trigger cellular repair mechanisms or apoptosis.

Case Studies and Research Findings

- Toxicological Assessment : A study assessed the toxicological profile of DCMorBQ using in vitro methods. Results indicated that while the compound is effective against pathogens, it also poses risks to human cells at higher concentrations due to its reactive nature .

- Electrochemical Studies : Research on the electrochemical behavior of DCMorBQ revealed its potential application in bioelectrochemical systems. The compound facilitated electron transfer processes when used with photosynthetic organisms like Chlamydomonas reinhardtii, enhancing bioelectricity production .

- Comparative Analysis : In comparative studies with other quinones, DCMorBQ demonstrated superior antimicrobial properties while maintaining lower toxicity levels towards human cells. This positions it as a candidate for further development in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.